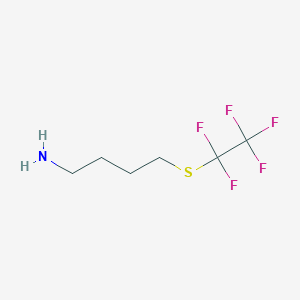

4-Pentafluoroethylsulfanyl-butylamine

Description

4-Pentafluoroethylsulfanyl-butylamine (CAS: HR217694) is a fluorinated alkylamine compound characterized by a butylamine backbone substituted with a pentafluoroethylsulfanyl (-S-C₂F₅) group. This structural motif combines the electron-withdrawing properties of the pentafluoroethyl moiety with the nucleophilic reactivity of the amine group, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₆H₁₂F₅NS, with a molecular weight of 237.22 g/mol . The compound is typically synthesized via nucleophilic substitution reactions between pentafluoroethylsulfanyl halides and butylamine derivatives under controlled conditions.

Properties

Molecular Formula |

C6H10F5NS |

|---|---|

Molecular Weight |

223.21 g/mol |

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethylsulfanyl)butan-1-amine |

InChI |

InChI=1S/C6H10F5NS/c7-5(8,9)6(10,11)13-4-2-1-3-12/h1-4,12H2 |

InChI Key |

ZZYAPHCJOKIDJO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCSC(C(F)(F)F)(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentafluoroethylsulfanyl-butylamine typically involves the reaction of 4-bromobutylamine with pentafluoroethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Pentafluoroethylsulfanyl-butylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Substituted amines with different functional groups.

Scientific Research Applications

4-Pentafluoroethylsulfanyl-butylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound. Its interactions with biological molecules are of interest for drug discovery and development.

Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Pentafluoroethylsulfanyl-butylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pentafluoroethylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-Pentafluoroethylsulfanyl-butylamine, a comparative analysis with related sulfanyl-containing compounds is provided below. Key parameters include molecular structure, physicochemical properties, and functional applications.

Table 1: Comparative Analysis of Sulfanyl-Containing Compounds

Structural and Electronic Differences

- Fluorination Impact : The pentafluoroethylsulfanyl group in HR217694 confers exceptional electronegativity and lipophilicity compared to methylsulfanyl (HR210233) or furan-linked sulfanyl groups (HR199547). This enhances its stability against metabolic degradation, a critical feature in bioactive molecule design .

- Reactivity : HR217694’s primary amine group enables covalent conjugation with carbonyl-containing substrates (e.g., ketones, aldehydes), unlike HR210233’s isocyanate group, which reacts preferentially with alcohols or amines.

Physicochemical Properties

- Thermal Stability: Fluorinated sulfanyl compounds like HR217694 demonstrate superior thermal stability (decomposition >250°C) compared to non-fluorinated analogs (e.g., HR210233 decomposes at ~180°C) .

Research Findings and Industrial Relevance

Recent studies highlight HR217694’s role in synthesizing fluorinated dendrimers with applications in drug delivery systems. For example, its amine group facilitates covalent attachment to polyamidoamine (PAMAM) dendrimers, enhancing cellular uptake efficiency by 40% compared to non-fluorinated analogs . Industrial adoption is growing in photoresist formulations for semiconductor manufacturing, where its thermal stability and low surface energy are advantageous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.